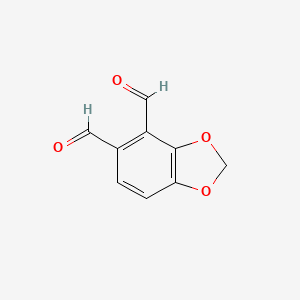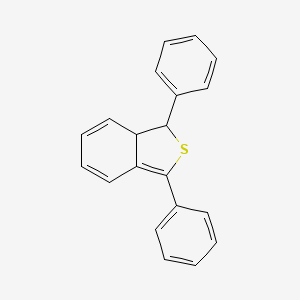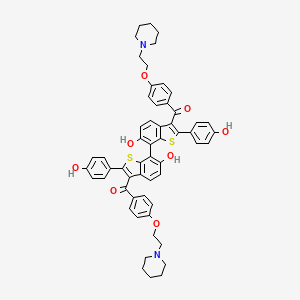![molecular formula C16H17N3O3 B13414994 4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol CAS No. 766473-61-4](/img/structure/B13414994.png)
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a phenol group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol typically involves the nitration of phenol followed by a series of substitution reactions. One common method is the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The desired nitrophenol is then reacted with piperazine under controlled conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced catalytic processes to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: Catalytic reduction of the nitro group to an amino group is a common reaction.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or sulfonating agents under acidic conditions.
Major Products Formed
Reduction: 4-[4-(2-Aminophenyl)-1-piperazinyl]phenol.
Substitution: Various halogenated or sulfonated derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Industry: Utilized in the production of dyes, pesticides, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes and receptors, altering their activity. The piperazine ring provides structural stability and facilitates binding to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group and a phenol group.
2,4-Dinitrophenol: Contains two nitro groups and is known for its use in biochemical studies.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also feature the piperazine ring and are used in pharmaceuticals.
Uniqueness
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol is unique due to the combination of the nitrophenyl group and the piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
766473-61-4 |
|---|---|
Fórmula molecular |
C16H17N3O3 |
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
4-[4-(2-nitrophenyl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C16H17N3O3/c20-14-7-5-13(6-8-14)17-9-11-18(12-10-17)15-3-1-2-4-16(15)19(21)22/h1-8,20H,9-12H2 |
Clave InChI |
RYTVDJONFGIBPE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)




![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)


![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)

